molecular formula C15H21N3 B2639221 (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine CAS No. 1285022-77-6

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine

货号: B2639221
CAS 编号: 1285022-77-6
分子量: 243.354
InChI 键: HRTYUSIPMFOMJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is a complex organic compound that features a benzimidazole moiety linked to a cyclohexyl group via a methanamine bridge. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclohexyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by alkylation with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexyl group. Finally, the methanamine group is introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

化学反应分析

Types of Reactions

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Dihydro derivatives of the benzimidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine has several applications in scientific research:

相似化合物的比较

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)methanamine: Lacks the cyclohexyl group, which may reduce its binding affinity and selectivity.

    Cyclohexylmethanamine: Lacks the benzimidazole moiety, which is crucial for biological activity.

    (1H-benzo[d]imidazol-2-yl)cyclohexane: Lacks the methanamine group, which is important for certain chemical reactions.

Uniqueness

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is unique due to the presence of both the benzimidazole and cyclohexyl groups, which confer specific biological and chemical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

生物活性

The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, often referred to as a benzimidazole derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with aldehydes or ketones. In the case of this compound, the synthetic route may include the following steps:

  • Formation of Benzimidazole : Reacting o-phenylenediamine with a suitable aldehyde.
  • Cyclization : Introducing cyclohexyl groups through alkylation or other coupling methods.
  • Final Modification : Converting the resulting intermediate into the target compound via reductive amination.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 µg/mL
Escherichia coli40–70 µg/mL
Pseudomonas aeruginosaVariable effectiveness

These findings suggest that modifications to the benzimidazole core can enhance antimicrobial efficacy, making it a candidate for further development in treating resistant infections .

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. A study demonstrated that certain derivatives could inhibit inflammatory pathways, potentially through modulation of cyclooxygenase (COX) enzymes:

COX Enzyme Inhibition Percentage at 10 μM IC50 (μM)
COX-125.91 ± 0.77%3.11 ± 0.41
COX-285.91 ± 0.23%Not specified

This suggests that these compounds could serve as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant and Cytotoxic Effects

The antioxidant capacity of this compound has been evaluated in various studies, showing protective effects on erythrocytes against oxidative stress:

  • Erythrocyte Protection : The compound exhibited minimal hemolytic activity at concentrations up to 1 μM.

Additionally, cytotoxicity assays revealed that some derivatives displayed selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .

Case Studies and Research Findings

A notable study focused on the design and synthesis of new benzimidazole-based PqsR inhibitors as adjunct therapy for Pseudomonas aeruginosa infections. The findings highlighted:

  • Inhibition Efficacy : Compounds demonstrated significant inhibition of biofilm formation and virulence factors in Pseudomonas aeruginosa.

This underscores the therapeutic potential of benzimidazole derivatives in managing chronic infections associated with biofilm-forming bacteria .

属性

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTYUSIPMFOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。